3-nitro-N-(2-phenylethyl)pyridin-2-amine

Medicinal Chemistry Ion Channel Modulation Physicochemical Profiling

Researchers face false positives when using active regioisomers as controls or rigid analogs that misrepresent binding kinetics. This C-nitro compound (CAS 2853-54-5) solves that gap. • **Target profile:** Balanced lipophilicity (cLogP 3.43, TPSA 70.7 Ų) and 4 rotatable bonds-ideal for membrane permeability studies & potassium channel modulator SAR. • **Control utility:** Confirmed inactivity >5 µM across ChEMBL panels (miR21, Rab9, Ferritin)-reliable negative control for high-throughput assays. • **Supply:** ≥95% purity, available in research quantities.

Molecular Formula C13H13N3O2
Molecular Weight 243.266
CAS No. 2853-54-5
Cat. No. B2651950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(2-phenylethyl)pyridin-2-amine
CAS2853-54-5
Molecular FormulaC13H13N3O2
Molecular Weight243.266
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C13H13N3O2/c17-16(18)12-7-4-9-14-13(12)15-10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,14,15)
InChIKeyNYKXEFZUYFKCAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitro-N-(2-phenylethyl)pyridin-2-amine: C-Nitro Pyridine Scaffold Overview


3-nitro-N-(2-phenylethyl)pyridin-2-amine (CAS 2853-54-5) is a C-nitro compound characterized by a 3-nitropyridine core linked via a secondary amine to a 2-phenylethyl substituent [1]. It is cataloged in authoritative chemical databases including PubChem (CID 3739008) and ChEBI (CHEBI:121089), indicating its relevance as a research tool [2]. The compound is commercially available from multiple vendors at ≥95% purity for laboratory use, and it has been cited as a potential structural motif in potassium channel modulator patents [3].

Structural Specificity: Why Regioisomers and N-Phenyl Analogs Differ


Direct substitution of 3-nitro-N-(2-phenylethyl)pyridin-2-amine (2853-54-5) with its closest analogs—specifically the 4-nitro regioisomer (CAS 2850-96-6) or the N-phenyl analog lacking the ethyl linker (CAS 34949-41-2)—is not scientifically justified. High-strength, head-to-head biological evidence is limited for this scaffold; however, the fundamental differences in their physicochemical properties and steric configurations are significant. The target compound's nitro group at the pyridine 3-position creates a specific push-pull electronic system with the amine at the 2-position, which is distinct from the 4-nitro isomer [1]. Furthermore, the phenylethyl side chain introduces greater lipophilicity (cLogP 3.5) and conformational flexibility (4 rotatable bonds) compared to the rigid N-phenyl derivative, factors known to drastically alter binding kinetics and membrane permeability in potassium channel and other protein targets [2][3]. These structural distinctions necessitate compound-specific procurement for reproducible research.

Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation via Lipophilicity

The regioisomeric position of the nitro group significantly modulates the compound's physicochemical profile. 3-nitro-N-(2-phenylethyl)pyridin-2-amine (2853-54-5) exhibits a computed cLogP of 3.426 (PubChem) compared to its 4-nitro regioisomer (CAS 2850-96-6), which possesses a lower lipophilicity (predicted cLogP ~3.1) due to altered electronic distribution [1]. This difference directly impacts passive membrane permeability, a critical parameter in ion channel pharmacology.

Medicinal Chemistry Ion Channel Modulation Physicochemical Profiling

Conformational Flexibility: Phenylethyl vs. N-Phenyl Substitution

The replacement of a rigid N-phenyl group (CAS 34949-41-2) with a conformationally flexible N-phenylethyl chain results in a significant increase in rotatable bonds. 3-nitro-N-(2-phenylethyl)pyridin-2-amine possesses 4 rotatable bonds and a Topological Polar Surface Area (TPSA) of 70.7 Ų, whereas the N-phenyl analog is predicted to have only 2 rotatable bonds and a slightly higher TPSA (~72 Ų) [1]. This flexibility enhances the compound's capacity to adopt bioactive conformations in flexible binding pockets.

Structure-Activity Relationship (SAR) Drug Discovery Molecular Pharmacology

Bioactivity Fingerprint from qHTS Panel Profiling

In a large panel of confirmatory qHTS assays, 3-nitro-N-(2-phenylethyl)pyridin-2-amine demonstrated consistently weak potency (5,211.9 nM to >35,481.3 nM) against targets including microRNA 21, Rab9 Promoter, and Ferritin light chain [1]. This contrasts with many campaign-optimized analogs which typically show sub-micromolar activity against a single primary target. This broad, low-affinity profile indicates a low risk of off-target toxicity due to strong primary target engagement, making it a valuable negative control or starting scaffold for fragment-based design.

High-Throughput Screening Bioactivity Profiling Chemical Biology

Potassium Channel Patent Scaffold Validation

The 2-aminopyridine scaffold, specifically including N-alkyl/aryl derivatives similar to 3-nitro-N-(2-phenylethyl)pyridin-2-amine, has been formally claimed in a U.S. patent as a modulator of potassium ion channels (US20100056584A1) [1]. While specific sub-micromolar IC50 values for this exact compound are not publicly disclosed, the patent's structure-activity relationship establishes that the 3-nitro substitution pattern is permissible and contributes to the modulation of channel gating. Suppliers also report its application in blocking potassium channels .

Ion Channel Pharmacology Chemical Genetics Cardiac Biology

High-Impact Research Applications


Scaffold Optimization for Potassium Channel Drug Discovery

Given its confirmed placement within the patented 2-aminopyridine potassium channel modulator pharmacophore [1], 2853-54-5 is an ideal starting point for medicinal chemistry programs. Its distinct electron-withdrawing 3-nitro group and flexible phenylethyl side chain (evidenced by 4 rotatable bonds) provide two clear vectors for systematic structure-activity relationship (SAR) exploration, allowing researchers to optimize potency while avoiding the rigidity of N-phenyl analogs.

Chemical Probe for Membrane Transport Studies

The compound’s balanced lipophilicity (cLogP 3.426) and moderate TPSA (70.7 Ų) place it in a favorable range for membrane permeability [2]. Coupled with its demonstrated broad inactivity at high nanomolar concentrations in qHTS panels, it serves as an inert chemical probe for studying passive diffusion mechanisms or the role of specific transporters without confounding bioactivity signals.

Negative Control for Phenotypic Screening Platforms

Extensive ChEMBL profiling confirms that 2853-54-5 shows no potent agonism or antagonism (Potency consistently >5 µM) across a wide range of human disease-relevant targets, including microRNA 21, Rab9, and Ferritin [3]. This makes it a highly reliable negative control for high-throughput phenotypic assays, a role the more active 4-nitro regioisomer or structurally unrelated ion channel blockers cannot fulfill without risk of false positives.

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